N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
“N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound with the linear formula C15H16N2O2S2 . It has a molecular weight of 320.435 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiophene ring attached to a carboxamide group via a tetrahydro chain . The benzothiophene ring is a heterocyclic compound, consisting of a fused benzene and thiophene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available data .Scientific Research Applications
Antimalarial Activity
TCMDC-125739 has been identified as a compound with promising antimalarial activity . It contains a quinazolinedione pharmacophore, which is known for its wide range of biological activities, including antimalarial properties . The compound has shown low toxicity and potent antimalarial activity against P. falciparum 3D7 .
Cytotoxicity against MCF-7
In addition to its antimalarial properties, TCMDC-125739 has also demonstrated cytotoxicity against MCF-7, a breast cancer cell line . This suggests potential applications in cancer treatment.
Transmission-Blocking Potential for Antimalarial Drug Discovery
TCMDC-125739 has been identified as a chemical starting point with Plasmodium falciparum transmission-blocking potential for antimalarial drug discovery . This means it could be used as a basis for developing new drugs that not only treat malaria but also block its transmission.
Synthesis of Quinazolinedione Derivatives
TCMDC-125739 has been used as a basis for the synthesis of novel quinazolinedione derivatives . These derivatives could potentially exhibit a range of biological activities and could be used in various areas of medicinal chemistry.
Biological Activities of Thiazole Derivatives
The compound N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a thiazole derivative . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Potential Class of Biologically Active Compounds
Thiophene-based analogs, such as N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been identified as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Safety and Hazards
Mechanism of Action
Target of Action
TCMDC-125739, also known as N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 is one of the four cyclin-dependent like protein kinases in Plasmodium . It plays a key role in the processing of parasite RNA .
Mode of Action
The compound interacts with PfCLK3 in a covalent manner . The co-crystal structure of PfCLK3 with the reversible inhibitor TCMDC-135051 facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .
Biochemical Pathways
The PfCLK3 kinase, along with other members of the PfCLK family, plays a key role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 by TCMDC-125739 affects the RNA splicing process, which is crucial for the survival of the parasite at any stage of its life cycle where RNA splicing plays an essential role .
Result of Action
The covalent inhibition of PfCLK3 by TCMDC-125739 results in the disruption of the parasite’s RNA processing, leading to its death . The compound shows significantly improved kinase selectivity relative to TCMDC-135051, and cell viability experiments in HepG2 cultures also demonstrated an over 500-fold selectivity index relative to P. falciparum parasites .
properties
IUPAC Name |
N-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-16-14(19)12-9-5-2-3-6-10(9)21-15(12)17-13(18)11-7-4-8-20-11/h4,7-8H,2-3,5-6H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDDBEPLARUMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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